Triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphonium dichloride
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Overview
Description
Triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphonium dichloride is a complex organophosphorus compound. It is characterized by the presence of multiple phenyl groups attached to phosphonium ions, making it a versatile reagent in organic synthesis and catalysis. This compound is known for its stability and reactivity, which makes it valuable in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphonium dichloride typically involves the reaction of triphenylphosphine with appropriate halogenated precursors. One common method is the quaternization of triphenylphosphine with benzyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for yield and efficiency, often employing continuous flow techniques and advanced purification methods. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphonium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkoxides, amines, and thiolates are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphonium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of Triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphonium dichloride involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with transition metals, facilitating catalytic processes. The phenyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in similar applications but lacks the additional phosphonium group.
Methyltriphenylphosphonium bromide: Another quaternary phosphonium salt with similar reactivity but different substituents.
Benzyltriphenylphosphonium chloride: Similar structure but with a benzyl group instead of the complex phenyl-substituted phosphonium group.
Uniqueness
Triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphonium dichloride is unique due to its complex structure, which provides enhanced stability and reactivity. The presence of multiple phenyl groups and the quaternary phosphonium center make it a versatile reagent with a wide range of applications in various fields .
Properties
IUPAC Name |
triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium;dichloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H38P2.2ClH/c1-7-23-39(24-8-1)45(40-25-9-2-10-26-40,41-27-11-3-12-28-41)35-37-21-19-20-22-38(37)36-46(42-29-13-4-14-30-42,43-31-15-5-16-32-43)44-33-17-6-18-34-44;;/h1-34H,35-36H2;2*1H/q+2;;/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXLYFAWLZAADP-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-].[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H38Cl2P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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